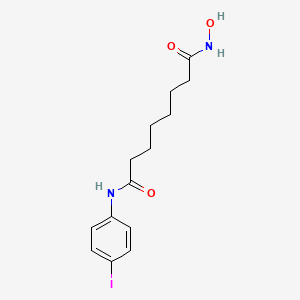

4-Iodo-SAHA

Description

Properties

IUPAC Name |

N'-hydroxy-N-(4-iodophenyl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVHZKAHBXINPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673084 | |

| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219807-87-0 | |

| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Iodo-SAHA in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-SAHA, a synthetic derivative of suberoylanilide hydroxamic acid (SAHA, Vorinostat), is a potent histone deacetylase (HDAC) inhibitor demonstrating significant anti-proliferative activity across a range of cancer cell lines. As a pan-HDAC inhibitor, it targets class I and class II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation triggers a cascade of intracellular events, culminating in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular targets, effects on key signaling pathways, and methodologies for its preclinical evaluation.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its primary anti-cancer effect by inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed or 'open' chromatin conformation. This euchromatic state allows for the transcription of previously silenced genes, including critical tumor suppressor genes and cell cycle inhibitors.[1]

Key Points:

-

This compound is a pan-inhibitor of Class I and Class II HDACs.[2]

-

Inhibition of HDACs leads to the hyperacetylation of histones H3 and H4.[3]

-

Increased histone acetylation alters chromatin structure, facilitating gene expression.

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative effects in a variety of cancer cell lines. The half-maximal effective concentration (EC50) values highlight its efficacy, which in some cases surpasses that of its parent compound, SAHA.

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| Skbr3 | Breast Cancer | 1.1 | MedchemExpress |

| HT29 | Colon Cancer | 0.95 | MedchemExpress |

| U937 | Leukemia | 0.12 | MedchemExpress |

| JA16 | Leukemia | 0.24 | MedchemExpress |

| HL60 | Leukemia | 0.85 | MedchemExpress |

| K562 | Leukemia | 1.3 | MedchemExpress |

Signaling Pathways Modulated by this compound

The anti-cancer activity of this compound is mediated through the modulation of several key signaling pathways that regulate cell cycle progression and apoptosis.

Induction of Cell Cycle Arrest

A primary consequence of HDAC inhibition by this compound is the induction of cell cycle arrest, predominantly at the G1 and G2/M phases. This is largely mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors.

-

p21WAF1/CIP1 Induction: this compound treatment leads to a significant increase in the expression of the p21WAF1/CIP1 protein.[3] p21 is a potent CDK inhibitor that binds to and inactivates cyclin-CDK2 and cyclin-CDK1 complexes, thereby halting cell cycle progression at the G1/S and G2/M transitions, respectively.[4] Notably, the induction of p21 by SAHA analogues can occur in a p53-independent manner, which is significant for cancers with mutated or non-functional p53.[1][5][6][7]

-

Downregulation of Cyclins: In addition to upregulating CDK inhibitors, SAHA has been shown to decrease the expression of key cyclins, such as Cyclin D1, further contributing to cell cycle arrest.[8]

Caption: Inhibition of G1/S transition by this compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

-

Modulation of Bcl-2 Family Proteins: Treatment with SAHA analogues has been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2.[9] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the intermembrane space into the cytosol.[10]

-

Caspase Activation Cascade: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[11][12][13]

-

Akt/FOXO3a Signaling Pathway: SAHA has been shown to induce apoptosis in prostate cancer cells by inhibiting the Akt signaling pathway.[9] Inhibition of Akt leads to the activation of the transcription factor FOXO3a, which can promote the expression of pro-apoptotic genes.[9]

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the mechanism of action of this compound.

HDAC Activity/Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit HDAC enzymatic activity.

Materials:

-

HDAC Fluorometric Assay Kit (e.g., from Sigma-Aldrich, Millipore, or APExBIO)

-

HeLa nuclear extract (or other source of HDACs)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare the HDAC substrate, assay buffer, and developer solution according to the kit manufacturer's instructions.

-

Add assay buffer to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the appropriate wells. Include a "no inhibitor" control.

-

Add the HeLa nuclear extract or purified HDAC enzyme to all wells except the blank.

-

Add the HDAC fluorometric substrate to all wells and mix thoroughly.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for a fluorometric HDAC inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometer (570 nm)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

Add 10-20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex and incubate at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as acetylated histones, p21, and apoptosis-related proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in protein lysis buffer and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a promising anti-cancer agent that functions through the potent inhibition of HDACs. Its mechanism of action is multifaceted, involving the epigenetic reprogramming of cancer cells to induce the expression of tumor-suppressive genes. This leads to the activation of cell cycle checkpoints and the intrinsic apoptotic pathway. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical investigation of this compound and other novel HDAC inhibitors, facilitating further research and development in this critical area of oncology.

References

- 1. Activation of the p21WAF1/CIP1 promoter independent of p53 by the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) through the Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 3. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53-Independent Induction of p21 Fails to Control Regeneration and Hepatocarcinogenesis in a Murine Liver Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53-dependent and independent expression of p21 during cell growth, differentiation, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspases are activated in a branched protease cascade and control distinct downstream processes in Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: 4-Iodo-SAHA vs. SAHA as Histone Deacetylase Inhibitors

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of 4-Iodo-SAHA and Suberoylanilide Hydroxamic Acid (SAHA), two potent histone deacetylase (HDAC) inhibitors. SAHA, also known as Vorinostat, is an FDA-approved anti-cancer agent, while this compound is a hydrophobic derivative. This document outlines their core differences in chemical structure, biological activity, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Distinctions: An Overview

SAHA is a well-established pan-HDAC inhibitor, targeting class I and II histone deacetylases.[1][2] Its therapeutic efficacy is attributed to its ability to induce cell cycle arrest, differentiation, and apoptosis in various cancer cells.[3] this compound, as a derivative, shares this fundamental mechanism but exhibits nuanced differences in potency and cellular effects due to the addition of an iodine atom to the phenyl group of the cap region. This structural modification renders this compound more hydrophobic.[4]

Comparative Biological Activity: A Quantitative Look

The primary distinction in the biological activity between this compound and SAHA lies in their potency against various cancer cell lines. While both compounds are effective inhibitors of class I and II HDACs, this compound has demonstrated significantly greater potency in certain cancer cell lines.[4][5]

Table 1: Comparative Efficacy in Human Cancer Cell Lines (EC50/IC50 Values in µM)

| Cell Line | Cancer Type | This compound | SAHA | Fold Difference (SAHA/4-Iodo-SAHA) |

| U937 | Leukemia | 0.12[4][5] | 1.2[4] | 10 |

| HT29 | Colon | 0.95[4][5] | 2.0[4] | ~2.1 |

| SKBR3 | Breast | 1.1[4][5] | 2.1[4] | ~1.9 |

| JA16 | Leukemia | 0.24[5] | - | - |

| HL60 | Leukemia | 0.85[5] | - | - |

| K562 | Leukemia | 1.3[5] | - | - |

Note: EC50/IC50 values can vary based on experimental conditions.

Table 2: Comparative HDAC Isoform Inhibition

| HDAC Isoform | This compound (Activity at 1 µM) | SAHA (IC50 in nM) |

| HDAC1 | >60% inhibition[4] | 10 - 40.6[6][7] |

| HDAC2 | - | - |

| HDAC3 | - | 20[6] |

| HDAC6 | >60% inhibition[4] | - |

Mechanism of Action: A Shared Pathway

Both this compound and SAHA function by inhibiting histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression. By binding to the zinc ion in the active site of HDACs, they prevent the removal of acetyl groups from lysine residues on histones. This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[8] This shared mechanism ultimately induces cell cycle arrest and apoptosis in cancer cells.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Epigenetic Modifications Induced by 4-Iodo-SAHA Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the epigenetic modifications induced by 4-Iodo-SAHA, a potent pan-histone deacetylase (HDAC) inhibitor. As a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), this compound exhibits significant anti-proliferative activity in a range of cancer cell lines, often with greater potency than its parent compound. This document details the mechanism of action of this compound, focusing on its role in altering histone acetylation and subsequent downstream effects on gene expression and cellular signaling pathways. Quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visualizations of the involved molecular pathways are presented to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a synthetic, orally active hydroxamic acid derivative that functions as a potent inhibitor of class I and class II histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the reactivation of silenced genes, including tumor suppressor genes.[2][3]

The key structural difference between this compound and its well-studied predecessor, SAHA, is the substitution of a hydrogen atom with an iodine atom at the para-position of the phenyl ring in the cap group.[4] This modification is believed to contribute to its increased potency in certain cancer cell lines.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of histone deacetylase activity. The hydroxamate group of this compound chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic function.[4] This inhibition leads to an accumulation of acetylated histones, particularly on the N-terminal tails of core histones such as H3 and H4.

The increased histone acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone. This results in a more open and transcriptionally active chromatin conformation (euchromatin), allowing for the binding of transcription factors and the initiation of gene expression for previously silenced genes.

Quantitative Data: Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a variety of cancer cell lines. The half-maximal effective concentration (EC50) values for growth inhibition are summarized in the table below. Notably, this compound exhibits significantly greater potency than SAHA in the U937 leukemia cell line.[3][5]

| Cell Line | Cancer Type | This compound EC50 (µM) | SAHA EC50 (µM) | Reference |

| SKBR3 | Breast Cancer | 1.1 | 2.1 | [1][5] |

| HT29 | Colon Cancer | 0.95 | 2.0 | [1][5] |

| U937 | Leukemia (Histiocytic Lymphoma) | 0.12 | 1.2 | [1][5] |

| JA16 | Leukemia (T-cell) | 0.24 | N/A | [1] |

| HL60 | Leukemia (Promyelocytic) | 0.85 | N/A | [1] |

| K562 | Leukemia (Chronic Myeloid) | 1.3 | N/A | [3] |

Key Epigenetic and Cellular Effects

Histone Hyperacetylation

Treatment of cancer cells with this compound leads to a time-dependent increase in the acetylation of histone H4.[1] While specific quantitative fold-changes for this compound are not extensively documented in publicly available literature, studies on the parent compound SAHA have shown significant increases in global H3 and H4 acetylation within hours of treatment.[6][7] It is highly probable that this compound induces a similar, if not more pronounced, effect on histone acetylation.

Induction of p21WAF1

A key downstream effect of HDAC inhibition by this compound is the upregulation of the cyclin-dependent kinase inhibitor p21WAF1 (also known as CDKN1A).[1] p21 plays a critical role in cell cycle arrest at the G1 and G2/M phases, thereby halting cell proliferation. The induction of p21 by HDAC inhibitors is a well-established mechanism contributing to their anti-cancer activity and is often independent of p53 status.[8] In SKBR3 breast cancer cells, treatment with 2 µM this compound resulted in a time-dependent accumulation of p21 protein.[1]

Signaling Pathways Modulated by this compound

While specific, comprehensive signaling pathway analyses for this compound are limited, the pathways affected by its parent compound, SAHA, provide a strong indication of its likely molecular impact. The primary consequence of HDAC inhibition is the alteration of gene expression, which in turn affects multiple signaling cascades crucial for cancer cell survival, proliferation, and apoptosis.

A hypothesized signaling pathway for this compound, based on its known effects and the established mechanisms of SAHA, is depicted below.

Caption: Hypothesized signaling pathway of this compound action.

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the epigenetic and cellular effects of this compound treatment. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the EC50 value of this compound.

Workflow Diagram:

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Based on known EC50 values, a starting concentration of 10 µM with 2-fold dilutions is a reasonable range. Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.

Western Blot for Histone Acetylation and p21

This protocol is for detecting changes in protein levels and post-translational modifications.

Workflow Diagram:

Caption: Workflow for Western blot analysis.

Methodology:

-

Cell Treatment and Lysis: Treat cells with an appropriate concentration of this compound (e.g., 2 µM for SKBR3 cells) for various time points (e.g., 6, 12, 24 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 12-15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H4, total histone H4, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control and/or total histone levels.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for studying the association of specific histone modifications with gene promoters.

Workflow Diagram:

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3 or anti-acetyl-H4).

-

Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the enrichment of specific DNA sequences (e.g., the p21 promoter) by quantitative PCR (qPCR) or perform genome-wide analysis by next-generation sequencing (ChIP-seq).

Conclusion and Future Directions

This compound is a potent HDAC inhibitor with demonstrated anti-proliferative activity in various cancer cell lines, often exceeding the potency of its parent compound, SAHA. Its mechanism of action is centered on the induction of histone hyperacetylation, leading to the reactivation of tumor suppressor genes like p21 and subsequent cell cycle arrest and apoptosis. While the foundational understanding of its epigenetic effects is established, further research is warranted to fully elucidate its comprehensive impact on the cancer cell epigenome and associated signaling networks.

Future studies should focus on:

-

Quantitative, genome-wide analysis: Performing ChIP-seq for various histone acetylation marks and RNA-seq in a panel of cancer cell lines treated with this compound to obtain a global view of its impact on the epigenome and transcriptome.

-

Proteomics and Phosphoproteomics: Utilizing mass spectrometry-based approaches to identify non-histone protein targets of this compound-induced acetylation and to map the downstream signaling pathways that are modulated.

-

In vivo studies: Further evaluating the efficacy and safety of this compound in preclinical animal models of various cancers.

-

Combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, including other epigenetic modifiers and targeted therapies.

This technical guide provides a solid foundation for researchers to design and execute studies aimed at further characterizing the therapeutic potential of this compound. The provided protocols and conceptual frameworks will aid in the systematic investigation of its epigenetic and cellular effects, ultimately contributing to the development of novel cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 3. apexbt.com [apexbt.com]

- 4. Binding of inhibitors to active-site mutants of CD1, the enigmatic catalytic domain of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Histone Deacetylase Inhibitor SAHA Improves High Salinity Tolerance Associated with Hyperacetylation-Enhancing Expression of Ion Homeostasis-Related Genes in Cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrophobic Properties of 4-Iodo-SAHA

This technical guide provides a comprehensive overview of 4-Iodo-Suberoylanilide Hydroxamic Acid (this compound), a derivative of the well-known histone deacetylase (HDAC) inhibitor, SAHA (Vorinostat). The focus of this document is to investigate its hydrophobic properties, comparative efficacy, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a chemically modified version of Suberoylanilide Hydroxamic Acid (SAHA), a pan-HDAC inhibitor that targets class I and II histone deacetylases.[1][2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[3][4] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription.[5] The inhibition of HDACs by drugs like SAHA results in the accumulation of acetylated histones, leading to an open chromatin state and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][6][7]

The development of this compound stems from the strategic modification of the SAHA scaffold to enhance its pharmacological properties. Specifically, it is designed as a more hydrophobic derivative.[1][8] In drug development, hydrophobicity is a critical physicochemical parameter that influences a compound's solubility, cell permeability, metabolic stability, and target engagement.

The Role of Hydrophobicity

The defining feature of this compound is the introduction of an iodine atom at the para-position of the phenyl "cap" group of the SAHA molecule.[9] This substitution significantly increases the molecule's hydrophobicity compared to the parent compound. This increased lipophilicity can potentially lead to enhanced cell membrane permeability, which may contribute to the observed increase in potency in certain cell lines.

Structural studies have revealed that this iodo-modification does not disrupt the core binding mechanism. The hydroxamate group still chelates the active site zinc ion, and the aliphatic linker occupies an aromatic crevice within the enzyme.[9] Interestingly, the iodine atom has been observed to form a halogen bond with the carboxylate side chain of an aspartate residue (Asp79) in the outer active-site cleft of HDAC6, which may contribute to its binding affinity.[9]

Quantitative Data: A Comparative Analysis

The enhanced hydrophobic character of this compound translates into improved biological activity in several cancer cell lines, particularly those of leukemic origin.

Table 1: Comparative Inhibition of HDAC Activity

| Compound | Target | Concentration | % Inhibition |

| This compound | HDAC1, HDAC6 | 1 µM | > 60% |

| SAHA | HDAC1, HDAC6 | 1 µM | > 60% |

Data sourced from multiple references.[1][8][10]

Table 2: Comparative Cell Proliferation Inhibition (EC50 values)

| Cell Line | Cancer Type | This compound (µM) | SAHA (µM) | Fold Increase in Potency |

| U937 | Leukemia | 0.12 | 1.2 | 10x |

| JA16 | Leukemia | 0.24 | N/A | N/A |

| HL60 | Leukemia | 0.85 | N/A | N/A |

| K562 | Leukemia | 1.3 | N/A | N/A |

| HT29 | Colon | 0.95 | 2.0 | ~2.1x |

| SKBR3 | Breast | 1.1 | 2.1 | ~1.9x |

Data sourced from multiple references.[2][8]

As the data indicates, while this compound demonstrates a comparable direct inhibitory effect on HDAC enzymes in vitro, its potency against cancer cell proliferation is significantly enhanced, most notably a 10-fold increase in U937 leukemia cells.[2][8]

Experimental Protocols

The characterization of this compound involves standard biochemical and cell-based assays.

HDAC Deacetylase Activity Assay

This assay quantifies the enzymatic activity of HDACs and the inhibitory effect of compounds like this compound.

-

Reagents : Recombinant human HDAC1 or HDAC6 enzyme, a fluorogenic acetylated peptide substrate, assay buffer, and a developer solution.

-

Procedure :

-

The HDAC enzyme is pre-incubated with varying concentrations of this compound (or SAHA as a control) in the assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The mixture is incubated at 37°C to allow for deacetylation.

-

The developer is added to the mixture, which cleaves the deacetylated substrate, releasing a fluorophore.

-

Fluorescence is measured using a microplate reader.

-

-

Data Analysis : The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the untreated (enzyme only) and background (no enzyme) controls.

Cell Proliferation Assay (EC50 Determination)

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Culture : Cancer cell lines (e.g., U937, HT29, SKBR3) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement :

-

A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

-

Viable cells with active metabolism convert the reagent into a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader.

-

-

Data Analysis : The absorbance values are plotted against the inhibitor concentration, and the EC50 value (the concentration at which 50% of cell proliferation is inhibited) is calculated using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect changes in protein levels, confirming the mechanism of action of the HDAC inhibitor.

-

Protein Extraction : Cells treated with this compound are lysed to extract total protein.

-

Quantification : Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis : Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer : The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., acetylated Histone H3/H4, p21) and a loading control (e.g., GAPDH, β-actin).

-

Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

Signaling Pathways and Visualizations

HDAC inhibitors function by altering the epigenetic landscape, which in turn affects multiple downstream signaling pathways.

References

- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 2. apexbt.com [apexbt.com]

- 3. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAHA, a HDAC inhibitor, has profound anti-growth activity against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Binding of inhibitors to active-site mutants of CD1, the enigmatic catalytic domain of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-enzymes.com [creative-enzymes.com]

Unveiling 4-Iodo-SAHA: A Technical Guide to its Early Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the early discovery and synthesis of 4-Iodo-SAHA, a potent histone deacetylase (HDAC) inhibitor. As a derivative of Suberoylanilide Hydroxamic Acid (SAHA), this compound has demonstrated significant anti-proliferative activity in various cancer cell lines. This document details its mechanism of action, summarizes key quantitative data, and provides experimental protocols for its synthesis and biological evaluation. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's development and biological effects.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their aberrant activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making them a key target for therapeutic intervention. Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, was a landmark achievement in this area, becoming the first FDA-approved HDAC inhibitor.

Building upon the scaffold of SAHA, researchers have explored various structural modifications to enhance potency, selectivity, and pharmacokinetic properties. One such derivative is this compound, a hydrophobic analogue of SAHA that has shown promise as a potent inhibitor of class I and class II HDACs. This guide focuses on the initial discovery and synthetic methodologies of this compound, providing a foundational resource for researchers in the field of drug discovery and development.

Early Discovery and Biological Activity

This compound was first described in a 2010 study by Salmi-Smail et al. as part of a series of modified cap group SAHA derivatives aimed at improving selective antileukemic activity.[1] This research identified this compound as a potent inhibitor of HDAC1 and HDAC6.[1] Subsequent studies have corroborated its anti-proliferative effects across a range of cancer cell lines.

Anti-proliferative Activity

Quantitative analysis of this compound's efficacy has demonstrated significant inhibition of cancer cell growth. The half-maximal effective concentration (EC50) values against various human cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| U937 | Histiocytic Lymphoma | 0.12 | [1] |

| JA16 | Leukemia | 0.24 | [1] |

| HL60 | Acute Promyelocytic Leukemia | 0.85 | [1] |

| HT29 | Colorectal Carcinoma | 0.95 | [1] |

| SKBR3 | Breast Adenocarcinoma | 1.1 | [1] |

| K562 | Chronic Myelogenous Leukemia | 1.3 | [1] |

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Histone Deacetylase Inhibition

| HDAC Isoform | IC50 (nM) for SAHA |

| HDAC1 | 10 |

| HDAC2 | - |

| HDAC3 | 20 |

| HDAC4 | 5400 |

| HDAC6 | 30 |

| HDAC8 | - |

| HDAC11 | >10000 |

Table 2: Inhibitory Activity of SAHA against HDAC Isoforms [2]

Mechanism of Action: p21 Upregulation

A key mechanism through which HDAC inhibitors like this compound exert their anti-proliferative effects is by inducing the expression of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1). Upregulation of p21 leads to cell cycle arrest, providing a window for DNA repair or apoptosis.

The inhibition of HDACs by this compound leads to an increase in the acetylation of histones in the promoter region of the p21 gene. This hyperacetylation results in a more open chromatin structure, making the DNA more accessible to transcription factors. This, in turn, leads to increased transcription of the p21 gene and subsequent accumulation of the p21 protein.

Caption: p21 activation pathway induced by this compound.

Synthesis of this compound

The synthesis of this compound is based on the established chemistry for producing SAHA and its analogues. The general approach involves the coupling of a substituted aniline with a derivative of suberic acid, followed by the formation of the hydroxamic acid.

General Synthetic Scheme

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is based on the general methods reported for the synthesis of SAHA derivatives.[1]

Step 1: Synthesis of Methyl 8-((4-iodophenyl)amino)-8-oxooctanoate

-

To a solution of suberic anhydride (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add 4-iodoaniline (1.0 eq).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to yield N-(4-iodophenyl)octanediamic acid.

-

Isolate the intermediate carboxylic acid by filtration and wash with a suitable solvent.

-

Suspend the crude N-(4-iodophenyl)octanediamic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for a designated time (e.g., 4-8 hours) to effect esterification.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting methyl ester by column chromatography or recrystallization.

Step 2: Synthesis of N1-hydroxy-N8-(4-iodophenyl)octanediamide (this compound)

-

Dissolve the methyl 8-((4-iodophenyl)amino)-8-oxooctanoate (1.0 eq) in a suitable solvent mixture (e.g., methanol/dichloromethane).

-

Add a solution of 50% aqueous hydroxylamine (excess, e.g., 10 eq).[1]

-

Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified duration (e.g., 2-4 hours).[1]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Experimental Workflows

Cell Viability Assay (MTT Assay)

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for p21 Expression

Caption: Workflow for Western blot analysis of p21 protein expression.

Conclusion

This compound represents a significant early modification of the SAHA scaffold, demonstrating enhanced potency in certain cancer cell lines. This technical guide has provided a comprehensive overview of its initial discovery, biological activity, and synthetic methodology. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers seeking to build upon this foundational work in the ongoing quest for more effective and selective HDAC inhibitors for cancer therapy. Further investigation into the full isoform selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Understanding the Structure-Activity Relationship of 4-Iodo-SAHA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-Suberoylanilide Hydroxamic Acid (4-Iodo-SAHA) is a potent derivative of the pan-histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat). The introduction of an iodine atom at the para-position of the phenyl cap group significantly influences its biological activity, leading to enhanced potency against specific cancer cell lines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its synthesis, biological activities, and the molecular basis for its enhanced efficacy. This document is intended to serve as a valuable resource for researchers in the fields of epigenetics, medicinal chemistry, and oncology drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their aberrant activity is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive targets for therapeutic intervention. Suberoylanilide hydroxamic acid (SAHA) was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma. However, the quest for more potent and selective HDAC inhibitors continues. This compound, a hydrophobic derivative of SAHA, has emerged as a promising candidate with improved anti-proliferative activity in certain cancer contexts.[1][2][3] This guide delves into the chemical and biological properties of this compound to elucidate its structure-activity relationship.

Chemical Synthesis

Experimental Protocol: Representative Synthesis of this compound

-

Step 1: Synthesis of the Carboxylic Acid Intermediate. Suberic acid is first converted to its monomethyl ester. The remaining free carboxylic acid is then activated, typically as an acid chloride or by using a coupling agent like EDC/HOBt.

-

Step 2: Amide Bond Formation. The activated suberic acid derivative is reacted with 4-iodoaniline to form the corresponding amide.

-

Step 3: Hydrolysis. The methyl ester of the amide intermediate is hydrolyzed under basic conditions to yield the carboxylic acid.

-

Step 4: Hydroxamic Acid Formation. The resulting carboxylic acid is activated again and reacted with a protected hydroxylamine, followed by deprotection to yield the final product, this compound.

Figure 1: Synthetic workflow for this compound.

Biological Activity and Structure-Activity Relationship

The primary structural difference between SAHA and this compound is the substitution of a hydrogen atom with a bulky, hydrophobic iodine atom on the phenyl cap group. This modification has a profound impact on the molecule's biological activity.

HDAC Inhibition

This compound is a potent inhibitor of class I and II HDACs. It demonstrates significant inhibition of HDAC1 and HDAC6 activity, with greater than 60% inhibition observed at a concentration of 1 µM.[3][4][5]

| Compound | Target | Inhibition | Concentration |

| This compound | HDAC1 | > 60% | 1 µM |

| This compound | HDAC6 | > 60% | 1 µM |

Table 1: In vitro HDAC Inhibitory Activity of this compound [3][4][5]

Anti-proliferative Activity

This compound exhibits potent anti-proliferative activity against a range of cancer cell lines. Notably, it is significantly more potent than SAHA in certain leukemia cell lines.

| Cell Line | Cancer Type | This compound EC50 (µM) | SAHA EC50 (µM) |

| SKBR3 | Breast | 1.1 | 2.1 |

| HT29 | Colon | 0.95 | 2.0 |

| U937 | Leukemia | 0.12 | 1.2 |

| JA16 | Leukemia | 0.24 | - |

| HL60 | Leukemia | 0.85 | - |

| K562 | Leukemia | 1.3 | - |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines [1][2][3]

The data clearly indicates that while the potency of this compound is comparable to SAHA in breast and colon cancer cell lines, it is approximately 10-fold more potent in the U937 leukemia cell line.[1][3] This suggests that the iodine substitution may confer a degree of selective advantage in specific cellular contexts.

Molecular Basis of Enhanced Activity: Structural Insights

The crystal structure of this compound in complex with the catalytic domain of HDAC6 provides a molecular rationale for its activity.[6] The hydroxamate group chelates the active site zinc ion, a canonical interaction for this class of inhibitors. The aliphatic linker occupies a hydrophobic channel. The key distinction lies in the interaction of the 4-iodophenyl cap group. The bulky iodine atom can form favorable halogen bonds with backbone carbonyls or other polar residues in the cap-binding region, potentially leading to a stronger and more prolonged interaction with the enzyme compared to the unsubstituted phenyl ring of SAHA. This enhanced binding affinity could contribute to its increased potency.

Figure 2: Binding of this compound to the HDAC active site.

Downstream Signaling Pathways

HDAC inhibitors, including SAHA and its derivatives, exert their anti-cancer effects by modulating the expression of a small subset of genes that regulate critical cellular processes such as cell cycle progression, apoptosis, and differentiation.

Cell Cycle Arrest and Apoptosis

This compound has been shown to reduce the levels of acetylated histone H4 and the cell cycle inhibitor p21 in SKBR3 cells.[1] The induction of p21 is a common mechanism for HDAC inhibitors, leading to cell cycle arrest at the G1/S or G2/M checkpoint. Furthermore, like SAHA, this compound is expected to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bim, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, survivin).

Akt/FOXO3a Signaling Pathway

The Akt/FOXO3a signaling pathway is a critical regulator of cell survival and apoptosis. SAHA has been shown to inhibit the phosphorylation of Akt, leading to the activation of the pro-apoptotic transcription factor FOXO3a. It is highly probable that this compound also engages this pathway, contributing to its apoptotic effects.

Figure 3: Proposed signaling pathways of this compound.

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.

-

Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (positive control), assay buffer.

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate at 37°C for a specified time. e. Stop the reaction and measure the fluorescence using a microplate reader. f. Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents: Cancer cell lines, complete culture medium, this compound, MTT solution, DMSO.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 2-4 hours. d. Add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the EC50 value.

Western Blot Analysis for Acetylated Histones and p21

This technique is used to detect changes in the levels of specific proteins.

-

Reagents: Cancer cell lines, this compound, lysis buffer, primary antibodies (anti-acetyl-histone H4, anti-p21, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure: a. Treat cells with this compound for the desired time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with primary antibodies. e. Incubate with the secondary antibody. f. Detect the protein bands using an ECL substrate and an imaging system.

Conclusion

The addition of an iodine atom to the phenyl cap of SAHA to create this compound results in a potent HDAC inhibitor with enhanced anti-proliferative activity in specific cancer cell lines, particularly those of leukemic origin. This enhanced potency is likely due to favorable halogen bonding interactions within the cap-binding region of the HDAC active site. This compound modulates key signaling pathways involved in cell cycle control and apoptosis, making it a compelling lead compound for further preclinical and clinical investigation. This in-depth guide provides a foundational understanding of the structure-activity relationship of this compound, which can inform the rational design of next-generation HDAC inhibitors with improved therapeutic profiles.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Synthesis, Biological Evaluation, and Computer-Aided Drug Designing of New Derivatives of Hyperactive Suberoylanilide Hydroxamic Acid Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 6. Binding of inhibitors to active-site mutants of CD1, the enigmatic catalytic domain of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 4-Iodo-SAHA on Non-Histone Protein Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-SAHA is a potent, orally active inhibitor of class I and class II histone deacetylases (HDACs). As a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA), it demonstrates significant anti-proliferative effects across a range of cancer cell lines. While the role of HDAC inhibitors in promoting histone acetylation and consequently modulating gene expression is well-established, their influence on the acetylation status of non-histone proteins is an area of growing interest. This technical guide provides an in-depth exploration of the effects of this compound on non-histone protein acetylation, offering quantitative data, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.

Histone deacetylases are crucial enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] The inhibition of these enzymes by agents like this compound leads to the hyperacetylation of their substrates. This alteration can impact a wide array of cellular processes, including protein stability, protein-protein interactions, and cellular signaling.[1] This guide will focus on the effects of this compound and its parent compound, SAHA, on key non-histone proteins such as tubulin, p53, and components of major signaling pathways.

Data Presentation: Quantitative Effects on Non-Histone Protein Acetylation

The following tables summarize the quantitative effects of HDAC inhibitors, primarily SAHA, on the acetylation of various non-histone proteins. Given the structural and functional similarity between SAHA and this compound, the data presented for SAHA serves as a strong proxy for the anticipated effects of this compound. This compound has been shown to inhibit HDAC1 and HDAC6 activity by over 60% at a concentration of 1 µM.[2]

| Cell Line | Compound | Concentration | Duration | Effect on Tubulin Acetylation | Reference |

| Striatal +/+ cells | SAHA | 2 µM | 4 hours | Increased tubulin acetylation | [3] |

| K562, CEM-CCRF, R100, LCL | SAHA | 10 µM | 24 hours | Increased α-tubulin acetylation | [4] |

| MDA-MB-231 | SAHA | 1.5 µM | 4 hours | Upregulation of acetylated α-tubulin | [5] |

| Cell Line | Compound | Concentration | Duration | Effect on p53 Acetylation | Reference |

| PaCa44 | SAHA | 2.5 µM | 48 hours | Increased acetylation of p53 | [6][7] |

| PaCa44 | SAHA | 2.5 µM | 48 hours | Increased acetylation of p53 at Lys373/382 | [8] |

| Cell Line | Compound | Treatment | Quantitative Change in Acetylation | Protein Function | Reference |

| Jurkat | SAHA | Not Specified | 20.4% of acetylation sites up-regulated | Transcription, Cell Cycle, Chromatin Assembly | [9] |

| 5-8 F (Nasopharyngeal Carcinoma) | SAHA | 6 µM for 24h | 228 acetylated proteins quantified | Glycolysis, EGFR signaling, Myc signaling | [10] |

| Anaplastic Large Cell Lymphoma | SAHA | IC50 | 1204 acetylated peptides on 603 proteins quantified | Transcription, RNA metabolism, DNA damage repair | [11] |

| Neuroblastoma | SAHA | Not Specified | 5426 proteins identified, 510 up-regulated, 508 down-regulated | Cellular metabolism, DNA-dependent pathways | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for studying the effects of this compound.

Western Blotting for Acetylated Tubulin

This protocol is for the detection of changes in α-tubulin acetylation in response to this compound treatment.

a. Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, TSA) on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.[13]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Strip the membrane and re-probe with an antibody against total α-tubulin for normalization.

Immunoprecipitation of Acetylated p53

This protocol allows for the enrichment of acetylated p53 from cell lysates.

a. Cell Lysate Preparation:

-

Prepare cell lysates as described in the Western blotting protocol (Section 1a).

b. Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add a primary antibody against acetylated lysine to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[6]

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with ice-cold lysis buffer.

c. Elution and Analysis:

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5 minutes.

-

Analyze the eluted proteins by Western blotting using a primary antibody against p53.

Mass Spectrometry for Global Acetylome Analysis

This protocol provides a general workflow for identifying and quantifying changes in the acetylome following this compound treatment.

a. Sample Preparation:

-

Prepare protein lysates from control and this compound-treated cells as described previously.

-

Perform in-solution or in-gel digestion of proteins using trypsin.

b. Acetylated Peptide Enrichment:

-

Enrich for acetylated peptides from the tryptic digest using an anti-acetyl-lysine antibody conjugated to beads.[9][11]

c. LC-MS/MS Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a high-resolution mass spectrometer for accurate identification and quantification of acetylated peptides.

d. Data Analysis:

-

Process the raw mass spectrometry data using appropriate software to identify acetylated peptides and quantify their relative abundance between control and treated samples.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound's effects on non-histone protein acetylation.

Conclusion

This compound, as a potent inhibitor of class I and II HDACs, exerts significant effects on the acetylation of non-histone proteins. The available data, primarily from studies on its parent compound SAHA, strongly indicate that this compound treatment leads to the hyperacetylation of crucial cellular proteins like tubulin and p53. This modulation of the non-histone acetylome has profound implications for cellular function, influencing processes ranging from apoptosis to cell motility. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these effects further. A deeper understanding of how this compound impacts the acetylation of non-histone proteins will be critical for elucidating its full therapeutic potential and for the development of novel anti-cancer strategies.

References

- 1. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. SAHA/5-AZA Enhances Acetylation and Degradation of mutp53, Upregulates p21 and Downregulates c-Myc and BRCA-1 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Unveiling the Therapeutic Potential of 4-Iodo-SAHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-SAHA, a synthetic derivative of Suberoylanilide Hydroxamic Acid (SAHA), is emerging as a potent histone deacetylase (HDAC) inhibitor with significant therapeutic promise, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, identified therapeutic targets, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its primary biological effects through the inhibition of class I and class II histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the reactivation of silenced genes, including tumor suppressor genes.[2][3]

While a complete inhibitory profile across all HDAC isoforms is not yet publicly available, studies have demonstrated that this compound effectively inhibits HDAC1 and HDAC6, with greater than 60% inhibition observed at a concentration of 1 µM.[4]

Key Therapeutic Target: Cancer

The primary therapeutic application of this compound investigated to date is in the treatment of cancer. Its anti-cancer activity stems from its ability to induce cell cycle arrest, promote apoptosis, and inhibit cell proliferation in a variety of cancer cell lines.

Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal effective concentration (EC50) values for cell growth inhibition are summarized in the table below. Notably, this compound exhibits significantly greater potency in the U937 leukemia cell line compared to its parent compound, SAHA.[2][3]

| Cell Line | Cancer Type | EC50 (µM) |

| Skbr3 | Breast Cancer | 1.1 |

| HT29 | Colon Cancer | 0.95 |

| U937 | Leukemia | 0.12 |

| JA16 | Leukemia | 0.24 |

| HL60 | Leukemia | 0.85 |

| K562 | Leukemia | 1.3 |

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism underlying the anti-cancer effects of this compound is the induction of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[3] The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, particularly in the promoter region of the CDKN1A gene, which encodes p21. This increased acetylation enhances the transcription of the gene, leading to elevated levels of the p21 protein.

The p21 protein then binds to and inhibits cyclin-dependent kinase 2 (Cdk2) and cyclin-dependent kinase 4 (Cdk4) complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), leading to a G1 phase cell cycle arrest. Prolonged cell cycle arrest can subsequently trigger apoptosis, or programmed cell death.

Potential in Other Therapeutic Areas

While the primary focus of this compound research has been on cancer, the broader class of HDAC inhibitors has shown promise in neurodegenerative and inflammatory diseases. The ability of HDAC inhibitors to modulate gene expression suggests that this compound could have therapeutic potential in these areas as well, although specific preclinical data for this compound in these contexts is currently limited.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound. These are generalized procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the EC50 of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the EC50 value.

Western Blot for Acetylated Histones and p21

This protocol describes the detection of changes in histone H4 acetylation and p21 protein levels following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H4, anti-p21, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with 2 µM this compound for 6, 12, and 24 hours. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software and normalized to the loading control.

Future Directions

This compound represents a promising lead compound for the development of novel anti-cancer therapies. Future research should focus on:

-

Determining a full HDAC isoform selectivity profile: Understanding the specific HDACs targeted by this compound will provide a clearer picture of its mechanism of action and potential off-target effects.

-

In vivo efficacy and toxicity studies: Preclinical animal models are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Exploration in other disease models: Investigating the potential of this compound in models of neurodegenerative and inflammatory diseases could broaden its therapeutic applications.

-

Combination therapies: Evaluating the synergistic effects of this compound with other anti-cancer agents could lead to more effective treatment strategies.

Conclusion

This compound is a potent HDAC inhibitor with demonstrated anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, centered on the induction of histone hyperacetylation and subsequent upregulation of tumor suppressor genes like p21, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the investigation of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 4-Iodo-SAHA in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and application of 4-Iodo-SAHA, a potent Class I and II histone deacetylase (HDAC) inhibitor, for preclinical research.

Product Information

Chemical Name: 4-Iodo-Suberoylanilide Hydroxamic Acid (this compound) Mechanism of Action: this compound is a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) that functions as a pan-HDAC inhibitor. By chelating the zinc ion in the active site of HDAC enzymes, it prevents the deacetylation of histone and non-histone proteins. This leads to an accumulation of acetylated proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound.

Table 1: Solubility of this compound

| Solvent | Solubility |

| DMSO | 30 mg/mL |

| DMF | 30 mg/mL |

| Ethanol | 0.2 mg/mL |

| Aqueous Buffers | Insoluble (requires prior dissolution in an organic solvent) |

Storage Conditions:

-